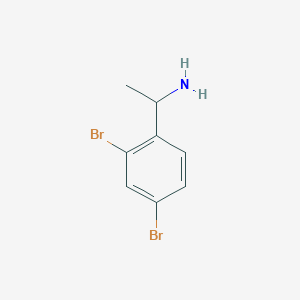

1-(2,4-DIBROMOPHENYL)ETHAN-1-AMINE

Beschreibung

1-(2,4-Dibromophenyl)ethan-1-amine is a halogenated derivative of phenylethylamine, a class of compounds with a rich history in medicinal chemistry and asymmetric synthesis. The introduction of bromine atoms onto the phenyl ring at specific positions, combined with the chirality of the ethylamine (B1201723) side chain, imparts a unique set of properties to the molecule, making it a subject of interest in various research domains.

Chiral phenyl-substituted ethan-1-amines are a cornerstone of modern organic synthesis, valued for their versatility and efficacy in controlling stereochemical outcomes of reactions. These compounds are widely employed as:

Chiral Auxiliaries: They can be temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is achieved, the auxiliary can be cleaved and recovered.

Chiral Ligands: In transition metal catalysis, chiral amines and their derivatives can coordinate to a metal center, creating a chiral environment that enables enantioselective transformations, such as asymmetric hydrogenation and carbon-carbon bond-forming reactions.

Organocatalysts: The amine functionality itself can act as a catalyst for a variety of reactions, including aldol (B89426) and Mannich reactions, by forming chiral enamines or iminium ions as key intermediates.

Building Blocks: They serve as valuable starting materials for the synthesis of more complex chiral molecules, including a wide range of pharmaceuticals and natural products. The inherent chirality of these amines is often crucial for the biological activity of the final product.

The utility of these amines stems from their ability to introduce a stereogenic center, which is fundamental in the synthesis of enantiomerically pure compounds, a critical aspect in the pharmaceutical and agrochemical industries.

The structure of this compound is characterized by a phenyl ring substituted with two bromine atoms at the 2- and 4-positions, and an aminoethyl group attached to the ring.

Key Structural Features:

Chiral Center: The carbon atom attached to the phenyl ring, the amino group, the methyl group, and a hydrogen atom is a stereogenic center. This gives rise to two enantiomers, (R)-1-(2,4-dibromophenyl)ethan-1-amine and (S)-1-(2,4-dibromophenyl)ethan-1-amine. The spatial arrangement of these groups around the chiral center is critical for its interaction with other chiral molecules.

Dibrominated Phenyl Ring: The presence and position of the two bromine atoms significantly influence the molecule's electronic and steric properties. The electron-withdrawing nature of bromine atoms can affect the reactivity of the phenyl ring and the basicity of the amine group. The steric bulk of the bromine atom at the ortho-position can restrict the rotation around the carbon-phenyl bond, potentially influencing the conformational preferences of the molecule.

Stereochemical Considerations:

Like other primary amines with a chiral center at the nitrogen-bearing carbon, this compound can exist as a racemic mixture or as individual enantiomers. The separation of these enantiomers, often achieved through resolution with a chiral acid, is crucial for applications where stereospecificity is required. The configuration of the chiral center is a key determinant in its role as a chiral auxiliary or ligand, as it dictates the stereochemical course of the reactions it mediates. The pyramidal geometry of the nitrogen atom in amines also introduces the possibility of nitrogen inversion, though for primary amines, this is not a source of stable stereoisomers at room temperature. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 1249483-11-1 | fluorochem.co.uk |

| Molecular Formula | C₈H₉Br₂N | fluorochem.co.uk |

| Molecular Weight | 278.97 g/mol | Calculated |

| IUPAC Name | This compound | fluorochem.co.uk |

| Canonical SMILES | CC(N)c1ccc(Br)cc1Br | fluorochem.co.uk |

Research into halogenated arylethanamines has followed several distinct, yet interconnected, paths, primarily driven by their potential applications in medicinal chemistry and as tools in organic synthesis.

Synthesis of Analogues for Biological Screening: A significant area of research involves the synthesis of libraries of halogenated phenylethylamines to explore their structure-activity relationships (SAR) for various biological targets. For instance, halogenated derivatives of phenylethylamine have been investigated as analogues of potent serotonin (B10506) receptor ligands. acs.org The type of halogen and its position on the aromatic ring can dramatically alter the pharmacological profile of the compound.

Development of Synthetic Methodologies: The synthesis of chiral halogenated arylethanamines is an active area of research. Common strategies involve the asymmetric reduction of the corresponding halogenated acetophenones or the reductive amination of these ketones. For example, the synthesis of (R)-1-(2,4-dichlorophenyl)ethanamine is typically achieved through the reduction of 2,4-dichloroacetophenone using a chiral reducing agent. Similar methodologies can be applied to the synthesis of this compound from its precursor, 1-(2,4-dibromophenyl)ethanone.

Application in Asymmetric Catalysis: Halogenated chiral amines are also explored as ligands in asymmetric catalysis. The electronic modifications introduced by the halogen atoms can fine-tune the catalytic activity and selectivity of the metal complexes they form.

The study of these compounds provides valuable insights into how halogenation impacts molecular properties and biological activity, guiding the design of new catalysts, and therapeutic agents.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2,4-dibromophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQULRPNELBTLIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Br)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2,4 Dibromophenyl Ethan 1 Amine

Racemic Synthesis Approaches and Pathway Development

Racemic 1-(2,4-dibromophenyl)ethan-1-amine can be prepared through several established chemical transformations. These methods typically start from the corresponding acetophenone (B1666503) precursor, 2',4'-dibromoacetophenone.

Reduction of Corresponding Acetophenone Precursors

A primary strategy for the synthesis of this compound involves the reduction of the carbonyl group of 2',4'-dibromoacetophenone. This can be accomplished through catalytic hydrogenation or by using hydride reducing agents.

Catalytic hydrogenation offers a clean and efficient method for the reduction of ketones to amines. While specific examples for the direct conversion of 2',4'-dibromoacetophenone to this compound via catalytic hydrogenation are not extensively detailed in the provided results, the reduction of a similar compound, 2-amino-1-(4-bromophenyl)ethanone (B181051), to 2-amino-1-(4-bromophenyl)ethanol is achieved quantitatively using a palladium on carbon (Pd/C) catalyst in methanol (B129727) at room temperature. This suggests that catalytic hydrogenation could be a viable method, likely requiring subsequent conversion of the resulting alcohol to the amine.

Hydride-based reducing agents are commonly employed for the conversion of ketones to alcohols, which can then be transformed into the desired amine. The reduction of 2-amino-1-(4-bromophenyl)ethanone has been reported with sodium borohydride (B1222165) (NaBH₄) in methanol, affording the corresponding alcohol in 78% yield as a racemic mixture. A more potent reducing agent, lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF), provides a higher yield of 93%, although it requires anhydrous conditions. These alcohols would necessitate further chemical steps to introduce the amine functionality.

Reductive Amination Protocols

Reductive amination provides a direct route from a ketone to an amine in a single procedural sequence. This method involves the reaction of the ketone, 2',4'-dibromoacetophenone, with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). A general procedure for reductive amination might involve stirring the ketone and an amine in methanol, followed by the addition of the reducing agent. organic-chemistry.org While specific conditions for 2',4'-dibromoacetophenone are not detailed, this versatile method is widely applicable to a range of ketones. organic-chemistry.org

Multi-Step Synthesis Sequences from Accessible Starting Materials

Multi-step syntheses allow for the construction of this compound from more readily available starting materials. A plausible route could begin with the Friedel-Crafts acylation of 1,3-dibromobenzene. This would be followed by a sequence of reactions, potentially including the introduction of the amino group and subsequent modifications to achieve the final product. The strategic placement of functional groups is crucial, as the directing effects of substituents on the aromatic ring will influence the outcome of subsequent reactions. libretexts.org For instance, the order of nitration and bromination steps is critical in the synthesis of bromo-substituted anilines to ensure the desired isomeric product. libretexts.org

Enantioselective Synthesis Strategies

The preparation of enantiomerically pure this compound is of significant interest for applications where stereochemistry is critical. Enantioselective methods aim to produce a single enantiomer of the target molecule.

One prominent strategy for the enantioselective synthesis of chiral amines involves the use of a chiral auxiliary. For example, the diastereoselective trifluoromethylation of a chiral sulfinimine has been successfully employed in the synthesis of (1R)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride. researchgate.net This approach involves the condensation of an aldehyde with a chiral sulfinamide to form a chiral sulfinimine, followed by a diastereoselective addition reaction. The chiral auxiliary is then cleaved to yield the enantiomerically enriched amine. researchgate.net

Strategic Bromination in Synthesis of Related Arylethanamines

The synthesis of arylethanamines with specific bromine substitution patterns, such as in this compound, relies on strategic and regioselective bromination methods. The direct bromination of aromatic rings is a fundamental transformation, but controlling the position and number of bromine atoms introduced can be challenging, as direct bromination of activated rings like anilines often leads to polybromination. researchgate.net

Modern synthetic strategies employ various techniques to achieve high regioselectivity. The choice of brominating agent, solvent, and the presence of directing groups on the substrate are crucial factors.

Direct Bromination with Controlled Stoichiometry

In certain molecular scaffolds, direct bromination can be surprisingly selective. For instance, the bromination of 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine can be achieved with high yield (70-85%) at the 6-position. google.com This reaction is typically carried out using approximately two mole equivalents of bromine in a solvent like acetic acid at room temperature. google.com The product initially separates as a complex with a mole of bromine, which can be treated to yield the desired bromo-substituted product. google.com

Use of Specific Brominating Agents

N-Bromosuccinimide (NBS) is a widely used reagent for selective bromination, particularly at the benzylic position of alkylbenzene precursors, which can then be converted to the corresponding arylethylamines. alfa-chemistry.com The reaction with NBS is typically initiated by a radical initiator in an inert solvent. alfa-chemistry.com This method keeps the concentration of molecular bromine low, which enhances the selectivity of the bromination reaction. alfa-chemistry.com

Palladium-Mediated C-H Functionalization

A more advanced strategy for achieving specific ortho-halogenation involves palladium-mediated C-H functionalization. Orthopalladated derivatives of phenylglycine can react with brominating agents like molecular bromine (Br₂) to introduce a bromine atom at a specific ortho position on the phenyl ring. mdpi.com This method allows for the synthesis of dihalogenated derivatives with distinct halogens (e.g., one bromine and one iodine) by using the appropriate reagents, which can then be used for further orthogonal functionalizations. mdpi.com

Influence of Protecting Groups

The regioselectivity of bromination can also be controlled by using protecting groups on the amine functionality. For example, the bromination of N-phthaloyl derivatives of amino acids like phenylalanine occurs specifically at the β-position, demonstrating how substituents can direct the halogenation to specific sites on the molecule. researchgate.net

The table below summarizes various strategic bromination methods applicable to the synthesis of arylethylamine derivatives.

| Method | Reagent/Catalyst | Substrate Type | Key Features | Reference |

| Direct Aromatic Bromination | Bromine in Acetic Acid | Substituted 1-Phenyl-3-benzazepines | High yield for specific positions on activated rings. | google.com |

| Benzylic Bromination | N-Bromosuccinimide (NBS) | Ethylbenzene derivatives | Selective bromination at the α-carbon for subsequent amination. | alfa-chemistry.com |

| Pd-Mediated C-H Activation | Pd(II) / Bromine | Phenylglycine derivatives | Precise ortho-halogenation of the aromatic ring. | mdpi.com |

| Directed Bromination | N/A | N-Phthaloylamino acids | Protecting groups direct halogenation to specific positions. | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 1 2,4 Dibromophenyl Ethan 1 Amine

Amine Functional Group Transformations

The primary amine group in 1-(2,4-dibromophenyl)ethan-1-amine is a nucleophilic center that readily participates in a variety of fundamental organic reactions. These transformations are crucial for building more complex molecular architectures.

N-Alkylation Reactions

The nitrogen atom of the primary amine can be alkylated to form secondary or tertiary amines. This reaction involves the nucleophilic attack of the amine on an alkyl halide. The N-alkylation of primary amines is a fundamental process in organic synthesis, creating chemicals used in various fields, including medicine. nih.gov The reaction typically proceeds via an SN2 mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkylating agent, displacing a halide ion. To enhance the nucleophilicity of the amine, bases such as potassium carbonate or sodium hydride are often employed in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

The steric hindrance from the bulky 2,4-dibromophenyl group may influence the rate of reaction compared to less sterically hindered amines.

Table 1: General Conditions for N-Alkylation of Primary Amines

| Substrate | Reagent | Conditions | Product Type |

|---|---|---|---|

| Primary Amine | Alkyl Halide (e.g., Benzyl chloride) | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | Secondary or Tertiary Amine |

Data derived from studies on structurally similar amines.

Formation of Imines and Schiff Bases

This compound reacts with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orglibretexts.org This condensation reaction is a two-step process: it begins with the nucleophilic addition of the primary amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. eijppr.com This is followed by the acid-catalyzed elimination of a water molecule to yield the C=N double bond of the imine. eijppr.commasterorganicchemistry.com

The reaction is reversible and the pH must be carefully controlled, with the optimal rate typically around pH 5. libretexts.org Aromatic aldehydes are often used as they form more stable, conjugated Schiff bases compared to aliphatic aldehydes, which are more prone to polymerization. These reactions are fundamental in both synthetic chemistry and biochemistry. wikipedia.org

Table 2: General Synthesis of Imines (Schiff Bases)

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| This compound | Aldehyde or Ketone | Acid catalyst (e.g., acetic acid), Solvent (e.g., ethanol), Heat | Imine (Schiff Base) |

Based on general procedures for Schiff base formation. masterorganicchemistry.comresearchgate.netaaup.edu

Acylation and Sulfonylation Reactions

The primary amine can undergo acylation with reagents like acyl chlorides or anhydrides to form amides. Similarly, it can react with sulfonyl chlorides in a sulfonylation reaction to produce sulfonamides. In these reactions, the nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent or the sulfur atom of the sulfonyl chloride. A base, such as pyridine, is often added to neutralize the HCl byproduct. The chemoselectivity of these reactions is important, especially when other reactive sites are present in the molecule. chemrxiv.org

Table 3: General Reagents for Amine Acylation and Sulfonylation

| Reaction Type | Reagent | Product |

|---|---|---|

| Acylation | Acyl Chloride (R-COCl) or Acetic Anhydride ((CH₃CO)₂O) | N-acyl-1-(2,4-dibromophenyl)ethan-1-amine (Amide) |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-sulfonyl-1-(2,4-dibromophenyl)ethan-1-amine (Sulfonamide) |

Information based on standard organic transformations. chemrxiv.orgorgsyn.org

Reactions with Carbon Dioxide and Carbamate (B1207046) Formation

Primary amines, including those structurally similar to this compound, react with carbon dioxide (CO₂) to form carbamic acids or their corresponding salts. researchgate.netnih.gov In aprotic solvents like THF or acetonitrile, bubbling CO₂ through a solution of the amine leads to the formation of an ammonium (B1175870) carbamate salt, which often precipitates as a white solid. mdpi.com This reaction involves the nucleophilic attack of the amine on the carbon atom of CO₂, forming a zwitterionic carbamic acid intermediate, which is then deprotonated by a second molecule of the amine to form the ammonium carbamate salt. mdpi.com

In protic solvents such as methanol (B129727), the reaction can yield both the ammonium carbamate and an ammonium alkylcarbonate. mdpi.comresearchgate.net This reactivity is reversible, with the carbamate salt often reverting to the amine and CO₂ upon heating. researchgate.net

Table 4: Reaction of 1-(4-bromophenyl)ethan-1-amine with ¹³C-labeled CO₂

| Solvent | Temperature (°C) | Products Observed by ¹³C NMR | Key ¹³C NMR Signals (ppm) |

|---|---|---|---|

| d-THF | 25 | Insoluble Ammonium Carbamate | Not specified in solution |

| MeOD | 25 | Ammonium Carbamate and Ammonium Methylcarbonate | 164.7 (carbamate C=O), 161.6 (carbonate C=O) |

| MeOD | 50 | Decreased Carbamate, Increased free CO₂ | 126.4 (free ¹³CO₂) |

Data from a study on the closely related 1-(4-bromophenyl)ethan-1-amine. mdpi.comresearchgate.net

Reactivity of the Dibromophenyl Moiety

The two bromine atoms on the phenyl ring are key handles for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions. This allows for significant structural elaboration of the aromatic core.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.orgtcichemicals.com The bromine atoms of this compound make it a suitable substrate for this palladium-catalyzed reaction. tcichemicals.com The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent in the presence of a base, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The reactivity of aryl halides in this coupling follows the order I > Br > OTf >> Cl, making aryl bromides highly effective substrates. tcichemicals.com This reaction tolerates a wide variety of functional groups, allowing for the synthesis of complex biaryl structures. tcichemicals.comresearchgate.net

Table 5: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Boron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄ | Catalyst |

| Base | K₂CO₃, Cs₂CO₃ | Activates boron reagent, facilitates transmetalation |

| Solvent | Toluene, Dioxane/Water | Reaction medium |

Based on general procedures for Suzuki-Miyaura reactions. researchgate.netresearchgate.net

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically co-catalyzed by palladium and copper(I) salts. wikipedia.orgorganic-chemistry.org The dibromo-substituted phenyl ring can participate in this reaction to introduce alkynyl substituents. The widely accepted mechanism involves a palladium cycle similar to other cross-couplings and a copper cycle, where a copper(I) acetylide is formed as a key reactive intermediate. libretexts.org The reaction is usually carried out under mild conditions with an amine base like triethylamine, which also acts as the solvent. organic-chemistry.org As with the Suzuki coupling, the reactivity of the halide is crucial, with bromides being effective substrates. wikipedia.org

Table 6: General Conditions for Sonogashira Coupling of Aryl Bromides

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Terminal Alkyne | Phenylacetylene | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Main catalyst |

| Copper Co-catalyst | CuI | Activates the alkyne |

| Base | Triethylamine (Et₃N) | Base and often solvent |

| Solvent | THF, DMF | Reaction medium |

Based on general procedures for Sonogashira reactions. wikipedia.orgorganic-chemistry.orgrsc.org

Electrophilic Aromatic Substitution (EAS) Patterns

The benzene (B151609) ring of this compound is substituted with three groups: two bromine atoms at positions 2 and 4, and a 1-aminoethyl group at position 1. The directing effects of these substituents govern the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

The 1-aminoethyl group, being an alkylamine, is an activating group and directs incoming electrophiles to the ortho and para positions. However, the steric bulk of the ethylamine (B1201723) moiety may hinder attack at the adjacent ortho position (position 6). The bromine atoms are deactivating groups due to their electron-withdrawing inductive effect, but they are also ortho, para-directors because of their electron-donating resonance effect.

Considering the combined influence of these substituents, the available positions for electrophilic attack are C3, C5, and C6.

Position 6 (ortho to the aminoethyl group): This position is activated by the aminoethyl group and deactivated by the adjacent bromine at C2. Steric hindrance from both the aminoethyl group and the C2-bromo group is significant.

Position 5 (meta to the aminoethyl group): This position is activated by the C4-bromo and C2-bromo groups through resonance and is sterically accessible.

Position 3 (ortho to the C2-bromo and para to the C4-bromo group): This position is strongly activated by the C4-bromo group and deactivated by the C2-bromo group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Attack | Activating/Deactivating Influences | Steric Hindrance | Predicted Outcome |

| C3 | Activated by C4-Br (para), Deactivated by C2-Br (ortho) | Moderate | Possible product |

| C5 | Activated by C2-Br and C4-Br (ortho/para) | Low | Major product likely |

| C6 | Activated by aminoethyl (ortho), Deactivated by C2-Br (meta) | High | Minor product or not formed |

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to a good leaving group, usually a halide. wikipedia.orgmasterorganicchemistry.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. wikipedia.org

The structure of this compound contains two bromine atoms, which can act as leaving groups. However, the ring is not activated by strong EWGs. The 1-aminoethyl group is an electron-donating group, which further deactivates the ring towards nucleophilic attack. Therefore, the potential for this compound to undergo a classical addition-elimination SNAr reaction is low under standard conditions. youtube.com

For SNAr to occur on such a deactivated ring, very harsh reaction conditions or an alternative mechanism, such as the elimination-addition (benzyne) mechanism, would be necessary. youtube.com The benzyne (B1209423) mechanism involves the formation of a highly reactive aryne intermediate and typically requires a very strong base. youtube.com

Intramolecular Cyclization Reactions for Heterocyclic Scaffolds

The bifunctional nature of this compound, possessing both an amine group and a reactive aromatic ring with halogen substituents, makes it a valuable precursor for the synthesis of heterocyclic scaffolds via intramolecular cyclization.

For example, derivatives of this compound can be used in cascade reactions. Research has shown that related compounds, such as those derived from 1-(2-bromophenyl)ethan-1-one, can undergo intramolecular Prins/Friedel-Crafts cyclization to form tetralin derivatives. beilstein-journals.orgnih.gov By analogy, N-acylated or N-alkylated derivatives of this compound could potentially undergo intramolecular C-N bond formation to construct nitrogen-containing heterocycles.

One possible pathway could involve the palladium-catalyzed intramolecular amination (Buchwald-Hartwig amination) of an N-protected derivative. This would involve the formation of a C-N bond between the amine nitrogen and one of the brominated positions on the aromatic ring, leading to the formation of a dihydro- or tetrahydro-quinoline derivative. The choice of catalyst, ligand, and reaction conditions would be crucial for the success of such a cyclization.

Redox Chemistry of the Compound and its Derivatives

The redox chemistry of aromatic amines is a well-studied area. These compounds can be oxidized to form radical cations, which can then undergo further reactions. The oxidation potential is highly dependent on the nature and position of the substituents on the aromatic ring.

In the case of this compound, the presence of the electron-donating aminoethyl group would lower the oxidation potential compared to unsubstituted bromobenzene. Conversely, the electron-withdrawing bromine atoms would increase the oxidation potential compared to phenylethylamine.

Studies on the electrochemical behavior of tris(4-bromophenyl)amine (B153671) have shown that it undergoes a reversible one-electron oxidation to form a stable cation radical. researchgate.net This suggests that the dibromophenyl amine moiety in this compound could also exhibit interesting electrochemical properties. The oxidation of the amine group could lead to the formation of radical species that could participate in various chemical transformations.

The term "redox reaction" refers to reactions involving a change in the oxidation number of the interacting species, encompassing both oxidation (an increase in oxidation number) and reduction (a decrease in oxidation number). ncert.nic.in The specific redox behavior of this compound and its derivatives would be a subject for detailed electrochemical studies, such as cyclic voltammetry, to determine their oxidation and reduction potentials and the stability of the resulting radical ions.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

While specific experimental spectra for 1-(2,4-dibromophenyl)ethan-1-amine are not widely published, a detailed analysis can be predicted based on established principles and data from analogous structures, such as other substituted phenylethylamines. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum would reveal distinct signals for each unique proton in the molecule. The aromatic region would show complex splitting patterns for the three protons on the dibrominated phenyl ring, influenced by their positions relative to the bromine atoms and the ethylamine (B1201723) side chain. The proton on the chiral carbon (the methine CH) would appear as a quartet, split by the adjacent methyl protons and the amine protons. The methyl group (CH₃) would present as a doublet, split by the methine proton. The amine (NH₂) protons might appear as a broad singlet, and their chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon atoms. For this compound, eight distinct signals would be expected: six for the aromatic carbons and two for the ethylamine side chain carbons (methine and methyl). The positions of the signals for the aromatic carbons are significantly influenced by the strong electron-withdrawing and anisotropic effects of the bromine substituents. The carbons directly bonded to bromine (C-2 and C-4) would be significantly shifted compared to a non-substituted benzene (B151609) ring.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic Protons | ¹H | 7.0 - 7.8 | m | Complex multiplet due to splitting between aromatic protons. |

| Methine Proton (CH) | ¹H | ~4.0 - 4.5 | q | Quartet due to coupling with the methyl group. |

| Methyl Protons (CH₃) | ¹H | ~1.4 - 1.6 | d | Doublet due to coupling with the methine proton. |

| Amine Protons (NH₂) | ¹H | 1.5 - 3.0 | br s | Broad singlet, shift and appearance are solvent-dependent. |

| Aromatic Carbons (C-Br) | ¹³C | 115 - 125 | s | Shift influenced by directly attached bromine. |

| Aromatic Carbons (C-H) | ¹³C | 128 - 135 | s | |

| Aromatic Carbon (C-C) | ¹³C | 140 - 145 | s | Quaternary carbon attached to the ethylamine group. |

| Methine Carbon (CH) | ¹³C | ~50 - 55 | s | |

| Methyl Carbon (CH₃) | ¹³C | ~25 | s |

Note: These are estimated values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.

2D NMR Techniques for Connectivity and Conformational Analysis

To unambiguously assign the ¹H and ¹³C signals and to elucidate the through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish proton-proton coupling relationships. Key correlations would be observed between the methine (CH) proton and the protons of the methyl (CH₃) group, confirming the ethylamine fragment. It would also reveal couplings between the aromatic protons, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps protons to the carbons they are directly attached to. It would definitively link the proton signals of the methine and methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range ¹H-¹³C correlation experiment reveals couplings between protons and carbons separated by two or three bonds. For instance, it would show a correlation from the methine proton to the aromatic carbon it is attached to (C1 of the phenyl ring), confirming the connection of the side chain to the ring.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, providing crucial information about the molecule's preferred conformation or three-dimensional shape. For example, correlations between the methine proton and specific aromatic protons could help define the rotational orientation of the ethylamine side chain relative to the phenyl ring.

Computational Prediction and Correlation of NMR Chemical Shifts

In modern structural analysis, computational methods are frequently used alongside experimental work. nih.gov Density Functional Theory (DFT) calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts with high accuracy. d-nb.info

The process involves:

Generating various possible low-energy conformations of the this compound molecule.

Optimizing the geometry of each conformer using quantum mechanical calculations.

Calculating the NMR shielding tensors for each optimized structure.

Averaging the chemical shifts based on the Boltzmann population of each conformer.

These predicted spectra are then compared with experimental data to confirm structural assignments. d-nb.inforesearchgate.net Machine learning and deep neural network approaches are also emerging as powerful tools for predicting NMR chemical shifts rapidly and accurately, trained on vast databases of experimental spectra. nih.govarxiv.org

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.comnih.gov An IR spectrum arises from vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that change the molecule's polarizability.

Functional Group Identification and Band Assignment

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its specific functional groups.

N-H Vibrations: The primary amine group would give rise to characteristic N-H stretching vibrations in the IR spectrum, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching bands would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹.

C=C Aromatic Vibrations: Stretching vibrations of the benzene ring typically appear in the 1450-1600 cm⁻¹ region.

C-Br Vibrations: The carbon-bromine stretching vibrations are found in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹. These bands can be strong in the Raman spectrum.

C-N Vibrations: The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range.

Interactive Table 2: Key Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretching | Primary Amine | 3300 - 3500 | IR |

| Aromatic C-H Stretching | Phenyl Ring | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretching | Ethyl Group | 2850 - 2960 | IR, Raman |

| N-H Bending | Primary Amine | 1590 - 1650 | IR |

| C=C Stretching | Phenyl Ring | 1450 - 1600 | IR, Raman |

| C-N Stretching | Aliphatic Amine | 1020 - 1250 | IR |

| C-Br Stretching | Bromo-Aromatic | 500 - 700 | IR, Raman |

Conformational Analysis via Vibrational Signatures

The vibrational spectra of flexible molecules like phenylethylamines are sensitive to their conformation. mdpi.comnih.gov Rotation around the C-C and C-N bonds of the ethylamine side chain leads to different spatial arrangements (conformers), each with a unique set of vibrational frequencies.

By comparing experimental IR and Raman spectra with spectra calculated for different theoretical conformers (using methods like DFT), the most stable conformer or the distribution of conformers in the sample can be determined. nih.gov For example, studies on similar phenylethylamines have shown that interactions between the amine group and the π-system of the aromatic ring can stabilize certain folded (gauche) conformations over extended (anti) ones. researchgate.net These conformational preferences manifest as subtle but measurable shifts in the vibrational frequencies, particularly in the fingerprint region below 1500 cm⁻¹.

Theoretical Prediction of Vibrational Spectra

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the vibrational spectra (infrared and Raman) of this compound. researchgate.net By employing computational models, researchers can simulate the vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of its constituent atoms. cardiff.ac.uknih.gov

These theoretical predictions serve several crucial functions:

Assignment of Experimental Bands: The calculated vibrational frequencies and intensities aid in the definitive assignment of absorption bands observed in experimental FT-IR and Raman spectra. researchgate.net

Conformational Analysis: By calculating the spectra for different possible conformations of the molecule, researchers can identify the most stable conformer(s) present in the sample.

Understanding Substituent Effects: DFT calculations can elucidate how the dibromophenyl group and the amine functionality influence the vibrational frequencies of the ethanamine backbone and the aromatic ring.

The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. For instance, methods like B3LYP with basis sets such as 6-311G are commonly used to achieve a good correlation between theoretical and experimental data. researchgate.net The theoretical spectra provide a detailed roadmap for understanding the complex vibrational landscape of the molecule.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | ~3400-3300 | Asymmetric and symmetric stretching of the amine group. |

| C-H Stretch (Aromatic) | ~3100-3000 | Stretching vibrations of the C-H bonds on the phenyl ring. |

| C-H Stretch (Aliphatic) | ~3000-2850 | Stretching vibrations of the C-H bonds in the ethylamine side chain. researchgate.net |

| C=C Stretch (Aromatic) | ~1600-1450 | In-plane stretching of the carbon-carbon bonds within the phenyl ring. |

| N-H Bend | ~1650-1580 | Scissoring vibration of the amine group. |

| C-Br Stretch | ~700-500 | Stretching vibrations of the carbon-bromine bonds. |

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and High-Resolution Mass Determination

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. utexas.edu High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecular ion and its fragments. scispace.comnih.gov

The fragmentation of this compound in a mass spectrometer typically begins with the removal of an electron to form a molecular ion (M•+). libretexts.org The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion peak, with contributions from ⁷⁹Br and ⁸¹Br isotopes. msu.edu

Key fragmentation pathways for this compound are expected to include:

α-Cleavage: This is a common fragmentation pathway for amines, involving the cleavage of the bond adjacent to the nitrogen atom. miamioh.eduthieme-connect.de For this compound, this would involve the loss of a methyl radical (•CH₃) to form a stable iminium ion.

Benzylic Cleavage: Cleavage of the C-C bond between the chiral carbon and the phenyl ring can occur, leading to the formation of a dibromotropylium ion or a related resonance-stabilized cation.

Loss of HBr: Elimination of a molecule of hydrogen bromide is another possible fragmentation route.

| Fragment Ion | Proposed Structure | Calculated m/z | Fragmentation Pathway |

|---|---|---|---|

| [M]•+ | [C₈H₉Br₂N]•+ | 277.9103 | Molecular Ion |

| [M-CH₃]+ | [C₇H₆Br₂N]+ | 262.8947 | α-Cleavage |

| [C₇H₅Br₂]+ | [C₇H₅Br₂]+ | 246.8810 | Benzylic Cleavage |

| [M-Br]+ | [C₈H₉BrN]+ | 197.9991 | Loss of Bromine Radical |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (e.g., Electronic Circular Dichroism, ECD)

As this compound is a chiral molecule, chiroptical spectroscopic techniques are essential for determining its enantiomeric purity and absolute configuration. pageplace.de Electronic Circular Dichroism (ECD) is a particularly valuable method for this purpose. rsc.org ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. arxiv.org

The experimental ECD spectrum of a purified enantiomer of this compound can be compared with theoretical spectra calculated using time-dependent density functional theory (TD-DFT). acs.orgmdpi.com This comparison allows for the unambiguous assignment of the absolute configuration (R or S) of the enantiomer. acs.org The process involves:

Computational modeling of the 3D structures of both enantiomers.

Calculation of the theoretical ECD spectra for each enantiomer.

Comparison of the calculated spectra with the experimental spectrum to determine the best match.

The electronic transitions responsible for the Cotton effects observed in the ECD spectrum are typically π → π* and n → π* transitions associated with the aromatic chromophore and the amine group.

| Technique | Parameter | Observed Value | Interpretation |

|---|---|---|---|

| Optical Rotation | [α]D | e.g., +X° or -X° | Indicates optical activity. |

| Electronic Circular Dichroism (ECD) | λ_max (nm) | e.g., ~220 nm, ~250 nm | Comparison with theoretical spectra determines absolute configuration (R/S). |

| Δε (M⁻¹cm⁻¹) | Positive or Negative Cotton Effects |

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

If a suitable single crystal of this compound or a salt thereof can be obtained, X-ray crystallography provides the most definitive three-dimensional structural information in the solid state. mdpi.comresearchgate.net This technique can unambiguously determine:

Molecular Connectivity and Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule in the crystal lattice. iucr.orgresearchgate.net

Absolute Configuration: For a chiral crystal, the absolute stereochemistry can be determined without ambiguity.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing details about hydrogen bonding, halogen bonding, and other non-covalent interactions that govern the solid-state structure. researchgate.net

The crystallographic data would provide a benchmark for validating the computationally derived structures used in the prediction of vibrational and chiroptical spectra.

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å, β = X° |

| Key Bond Length (C-N) | e.g., ~1.47 Å |

| Key Bond Angle (C-C-N) | e.g., ~110° |

| Key Torsion Angle (N-C-C-C_aromatic) | e.g., X° |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, used to determine the optimized molecular geometry and electronic structure of compounds. tcichemicals.com For 1-(2,4-dibromophenyl)ethan-1-amine, DFT calculations would yield crucial information such as bond lengths, bond angles, and dihedral angles, defining its three-dimensional shape. These calculations would also provide insights into the distribution of electrons within the molecule. While DFT studies have been performed on analogous compounds like (R)-1-(2,4-dichlorophenyl)ethanamine to predict electronic effects, specific data for the dibromo- variant is absent. researchgate.net

Ab Initio Methods for High-Accuracy Energetics

Ab initio methods are quantum chemical calculations based on first principles, without the use of experimental data. acs.orgmdpi.com These methods, particularly high-level approaches like coupled-cluster theory, are employed to calculate highly accurate molecular energies. Such calculations are essential for determining the thermodynamic stability of different molecular conformations and for studying reaction mechanisms. A comprehensive ab initio study of halogenated base pairs has been conducted, but it does not extend to phenylethylamine derivatives. acs.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tcichemicals.comfluorochem.co.uk The energies and shapes of these orbitals are critical for predicting a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. alfa-chemistry.com FMO analysis helps in understanding how the molecule will interact with other chemical species, identifying it as a potential electron donor (from the HOMO) or acceptor (to the LUMO). While FMO analysis is a standard component of computational studies on related compounds, specific HOMO-LUMO energy values and orbital visualizations for this compound are not documented. tcichemicals.comalfa-chemistry.com

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is an invaluable tool for identifying the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites within a molecule. mdpi.com Red-colored regions on an MEP map indicate negative potential, attractive to electrophiles, while blue regions indicate positive potential, attractive to nucleophiles. This information is crucial for predicting how the molecule will engage in non-covalent interactions, such as hydrogen bonding. No specific MEP maps for this compound have been published.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. acs.org For a flexible molecule like this compound, rotation around single bonds can lead to various conformers. Mapping the potential energy surface (PES) helps to locate the energy minima corresponding to stable conformers and the transition states that connect them. researchgate.net This analysis is critical for understanding which conformation is most likely to be present under given conditions and how the molecule's shape influences its interactions and reactivity. A study on 1-(4-bromophenyl)-ethylamine involved a conformer search to find the lowest energy structures for further analysis, but similar detailed work on the 2,4-dibromo isomer is not reported.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in understanding the intricate details of chemical reactions involving this compound and related compounds. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby elucidating the step-by-step mechanism. smu.edu

For instance, in reactions such as N-alkylation, computational studies can model the nucleophilic attack of the amine nitrogen on an alkyl halide. These models can help predict the SN2 pathway and assess how factors like the steric hindrance from the dichlorophenyl group might influence reaction rates. Similarly, in the synthesis of more complex molecules where this compound acts as a precursor, computational analysis can help rationalize the observed regioselectivity and stereoselectivity of the products. nih.gov

Prediction and Validation of Spectroscopic Data

Theoretical calculations are frequently employed to predict and validate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. DFT calculations, often using functionals like B3LYP, can provide theoretical chemical shifts and vibrational frequencies that show good agreement with experimental data. sci-hub.seresearchgate.net

For derivatives of this compound, computational methods have been used to confirm molecular structures by comparing calculated NMR data with experimental results. researchgate.net Time-dependent DFT (TD-DFT) is another valuable tool for predicting electronic absorption spectra (UV-Vis), which can be correlated with experimental observations to understand the electronic transitions within the molecule. sci-hub.sebohrium.com In some cases, scaling factors are applied to the theoretical frequencies to improve the correlation with experimental non-harmonic vibrational modes. researchgate.net

The table below presents a conceptual comparison of how experimental and theoretical spectroscopic data are utilized.

| Spectroscopic Technique | Experimental Data | Theoretical (Computational) Data | Purpose of Comparison |

| NMR Spectroscopy | Chemical shifts (ppm) and coupling constants (Hz) of ¹H and ¹³C nuclei. | Calculated magnetic shielding constants, which are converted to chemical shifts. | Structural verification and assignment of complex spectra. researchgate.netmdpi.com |

| IR Spectroscopy | Wavenumbers (cm⁻¹) of vibrational modes. | Calculated harmonic vibrational frequencies. | Assignment of vibrational bands and confirmation of functional groups. researchgate.netmdpi.com |

| UV-Vis Spectroscopy | Wavelengths of maximum absorption (λmax). | Calculated electronic transition energies and oscillator strengths. | Understanding electronic structure and transitions. sci-hub.sebohrium.com |

Structure-Reactivity and Structure-Property Relationship (SRR/SPR) Studies

Structure-Reactivity and Structure-Property Relationship (SRR/SPR) studies aim to establish a quantitative link between the molecular structure of a compound and its chemical reactivity or physical properties. The Hammett equation is a classic example of a linear free-energy relationship used to quantify the effect of substituents on the reactivity of aromatic compounds. libretexts.org

For this compound, the bromine substituents on the phenyl ring significantly influence its electronic properties and, consequently, its reactivity. The electron-withdrawing nature of the bromine atoms can be quantified by Hammett substituent constants (σ values). libretexts.org These constants can be used to predict how the compound will behave in various reactions compared to unsubstituted or differently substituted analogues. For example, electron-withdrawing groups generally increase the acidity of nearby protons and can affect the rates of reactions involving the amine group. libretexts.org

Computational methods, such as Frontier Molecular Orbital (FMO) analysis, provide a quantum chemical basis for understanding reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, are key descriptors of a molecule's reactivity and kinetic stability. bohrium.comresearchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. bohrium.com

The following table outlines key computational descriptors used in SRR/SPR studies and their implications.

| Descriptor | Definition | Implication for this compound |

| Hammett Substituent Constant (σ) | A measure of the electronic effect of a substituent on a reaction center. libretexts.org | The two bromine atoms have positive σ values, indicating they are electron-withdrawing, which would affect the basicity of the amine group. libretexts.org |

| HOMO Energy | Energy of the highest occupied molecular orbital. Relates to the ability to donate electrons. researchgate.net | Influences the nucleophilicity of the amine. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept electrons. researchgate.net | Determines the susceptibility to electrophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. bohrium.com | A key indicator of chemical reactivity and stability. bohrium.com |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of a molecule. bohrium.com | Identifies regions of positive (electrophilic) and negative (nucleophilic) potential, predicting sites for intermolecular interactions. bohrium.combohrium.com |

These computational approaches provide a robust framework for understanding and predicting the chemical behavior of this compound, guiding further experimental work and the design of new molecules with desired properties.

Applications in Advanced Organic Synthesis and Chemical Sciences

As a Chiral Building Block in Multistep Organic Synthesis

Chiral amines are fundamental components in the synthesis of many valuable compounds, particularly in the pharmaceutical industry. rsc.org It is estimated that approximately half of all active pharmaceutical ingredients (APIs) contain a chiral amine in their structure. rsc.org 1-(2,4-Dibromophenyl)ethan-1-amine serves as a crucial chiral building block, providing a pre-defined stereocenter that can be incorporated into larger, more complex molecules. The presence of the bromine atoms on the phenyl ring offers additional opportunities for functionalization through various cross-coupling reactions, allowing for the construction of diverse molecular architectures.

The synthesis of enantiomerically pure amines is a significant area of research. Methods like asymmetric reduction of oximes or reductive amination of ketones are employed to produce these essential building blocks. nih.govchemrxiv.org For instance, the borane-mediated reduction of O-benzyloximes using a chiral catalyst can yield highly enantiopure primary amines. nih.gov Biocatalytic methods using enzymes like imine reductases (IREDs) and reductive aminases (RedAms) also provide a green and efficient route to chiral amines. acs.org These enzymes can catalyze the stereoselective synthesis of a wide range of amines with excellent enantioselectivity under mild conditions. rsc.orgacs.org

The utility of chiral amines as building blocks is exemplified in the synthesis of bioactive molecules. For example, chiral α-arylethylamines are key precursors for a variety of drugs. nih.gov The dibromophenyl moiety of this compound can be strategically modified to create a library of compounds for drug discovery and other applications.

Role as a Ligand in Coordination Chemistry and Metal-Catalyzed Reactions

In coordination chemistry, a ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. wikipedia.org Amines, being Lewis bases, are common ligands that donate a pair of electrons to the metal center. wikipedia.org Multidentate amine ligands, which can bind to a metal through multiple sites, are particularly important in tuning the reactivity of metal catalysts. nih.gov

This compound, with its amino group, can act as a ligand in various metal-catalyzed reactions. The steric and electronic properties of the ligand, influenced by the bulky dibromophenyl group, can significantly impact the selectivity and efficiency of the catalyst. wikipedia.org For instance, bulky ligands can be used to control the steric environment around a metal center, influencing the selectivity of catalytic reactions like hydroformylation. wikipedia.org

Metal-catalyzed reactions are pivotal in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.org Chiral ligands are essential for asymmetric catalysis, where a small amount of a chiral metal complex can generate large quantities of an enantiomerically enriched product. While the direct use of this compound as a ligand in major catalytic systems is not extensively documented in readily available literature, its structural motifs are present in ligands used for various transformations. The development of new ligands is a continuous effort in coordination chemistry, and amines like this compound represent potential scaffolds for novel ligand design. core.ac.uk

Application as a Chiral Auxiliary or Catalyst in Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer of a chiral molecule. york.ac.uk This is crucial in pharmacology, as different enantiomers of a drug can have vastly different biological activities. nih.gov Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. york.ac.uk After the desired transformation, the auxiliary is removed and can often be recycled. york.ac.uk

This compound has the potential to be used as a chiral auxiliary. By forming a temporary covalent bond with a prochiral substrate, it can create a diastereomeric intermediate. The steric bulk of the dibromophenyl group can then effectively shield one face of the molecule, forcing an incoming reagent to attack from the less hindered side, thus leading to a high degree of stereocontrol.

Furthermore, chiral amines can themselves act as organocatalysts, a field of catalysis that does not rely on metals. mdpi.com Chiral primary amines can catalyze reactions such as aldol (B89426) and Mannich reactions by forming chiral enamines or iminium ions as key intermediates. The enantioselectivity of these reactions is dictated by the stereochemistry of the amine catalyst. Given its structure, this compound could potentially be explored as an organocatalyst for various asymmetric transformations.

Synthesis of Complex Derivatives for Chemical Research

The functional groups present in this compound—the primary amine and the two bromine atoms on the aromatic ring—serve as handles for the synthesis of a wide array of complex derivatives. The amine group can be readily acylated, alkylated, or used in the formation of imines and other nitrogen-containing functionalities.

The bromine atoms are particularly valuable for introducing molecular diversity through metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the connection of the dibromophenyl scaffold to various other molecular fragments. For example, pyrimidine (B1678525) derivatives with a bromophenyl substituent have been synthesized and evaluated for their biological activities. nih.gov

The synthesis of such derivatives is crucial for structure-activity relationship (SAR) studies in drug discovery and for creating novel molecules for various chemical research areas. For instance, derivatives of similar bromo- and chloro-substituted phenylamines have been investigated for their potential as enzyme inhibitors. acs.org The ability to systematically modify the structure of this compound allows researchers to fine-tune the properties of the resulting molecules for specific applications.

Potential in Materials Chemistry Research

The unique combination of a chiral center and a halogenated aromatic ring suggests potential applications for this compound and its derivatives in materials chemistry. The bromine atoms can impart properties such as increased refractive index and flame retardancy to polymers and other materials.

Furthermore, the chiral nature of the molecule could be exploited in the development of chiral materials for applications in enantioselective separations, sensing, and nonlinear optics. The incorporation of such chiral units into liquid crystalline phases or polymer backbones can lead to materials with unique chiroptical properties. While specific research on the application of this compound in materials chemistry is not extensively reported, the structural features of the molecule align with current trends in the design of functional organic materials.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of chiral amines often involves multi-step processes that are inefficient and generate significant waste. openaccessgovernment.org Future research will likely focus on developing more sustainable and atom-economical methods for producing 1-(2,4-dibromophenyl)ethan-1-amine, particularly in its enantiomerically pure forms.

A primary area of interest is biocatalysis . The use of enzymes, such as transaminases or amine dehydrogenases, offers a green alternative to traditional chemical reductions. unito.it These enzymatic reactions can be performed in aqueous media under mild conditions and often provide high enantioselectivity. uva.nl For instance, the asymmetric amination of the precursor ketone, 2',4'-dibromoacetophenone, using engineered enzymes could provide direct access to the desired chiral amine. The use of whole-cell biocatalysts is another promising avenue, as it circumvents the need for costly cofactor regeneration. uva.nlacs.org

Another trend is the development of catalytic 'hydrogen borrowing' or 'aminating alcohols' strategies, which use alcohols as starting materials. hims-biocat.eu While this would require the synthesis of 1-(2,4-dibromophenyl)ethanol, it represents a more sustainable approach by utilizing starting materials at a lower oxidation state.

Below is a comparative table of potential sustainable synthetic methods.

| Methodology | Precursor | Catalyst/Reagent | Advantages | Research Focus |

| Biocatalytic Reductive Amination | 2',4'-Dibromoacetophenone | Transaminase/Amine Dehydrogenase | High enantioselectivity, mild conditions, aqueous media. unito.ituva.nl | Enzyme discovery and engineering for substrate specificity. |

| Asymmetric Hydrogenation | 2',4'-Dibromoacetophenone derived imine | Chiral metal complex (e.g., Ru, Rh) | High yields and enantioselectivity. | Development of novel, non-precious metal catalysts. |

| Hydrogen Borrowing Catalysis | 1-(2,4-Dibromophenyl)ethanol | Transition metal catalyst (e.g., Iridium) | Atom-economical, uses alcohols. hims-biocat.eu | Catalyst design for halogenated substrates. |

Exploration of Unconventional Reactivity and Transformation Pathways

The dibromophenyl moiety of this compound offers a rich playground for exploring unconventional reactivity. The two bromine atoms can serve as versatile synthetic handles for cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Future research could explore cross-electrophile coupling reactions, where the aryl bromide functionalities are coupled with other electrophiles under reductive conditions. acs.org This would enable the synthesis of complex derivatives that are otherwise difficult to access. Additionally, the benzylic amine itself can undergo unique transformations. For example, metal-free oxidation of benzylic secondary amines to nitrones has been demonstrated, suggesting that N-substituted derivatives of this compound could be precursors to valuable nitrone spin traps or synthetic intermediates. acs.org

Furthermore, the combination of the amine and the aryl bromides within the same molecule could lead to novel intramolecular cyclization reactions, potentially yielding new heterocyclic scaffolds. The investigation of radical-based transformations and photoredox catalysis could also uncover new reaction pathways for this compound. nih.govacs.org

Integration with Flow Chemistry and Automation for Scalable Synthesis

For any commercially viable chemical, scalable and safe synthesis is paramount. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. vapourtec.comresearchgate.net

The synthesis of this compound and its derivatives could be significantly improved by transitioning to continuous flow processes. For example, a reductive amination process could be performed in a packed-bed reactor containing an immobilized catalyst, allowing for continuous production and easy separation of the product. rsc.org Flow chemistry is also particularly well-suited for photochemical and electrochemical reactions, opening up new synthetic possibilities that may be difficult or dangerous to perform in batch. vapourtec.com

The integration of automation and machine learning with flow chemistry systems represents a frontier in chemical synthesis. chemrxiv.orgacs.org Such automated systems can rapidly screen a large number of reaction variables (temperature, pressure, catalyst loading, residence time) to identify optimal conditions, accelerating process development and enabling on-demand manufacturing. rsc.org

| Technology | Application to this compound Synthesis | Potential Advantages |

| Flow Chemistry | Continuous reductive amination, cross-coupling reactions. | Improved safety, precise control, enhanced scalability, higher yields. researchgate.net |

| Automated Systems | High-throughput screening of reaction conditions. | Rapid optimization, reduced development time, reproducibility. rsc.org |

| Machine Learning | Optimization of reaction yield and cost using algorithms. chemrxiv.org | Predictive modeling, identification of non-obvious process parameters. |

Advanced Computational Studies for Rational Design and Prediction

Computational chemistry is an increasingly powerful tool for understanding and predicting chemical behavior. acs.org For this compound, Density Functional Theory (DFT) and other computational methods can provide valuable insights.

These studies can be used to:

Predict Reactivity: Calculate the energies of transition states to predict the most likely reaction pathways and regioselectivity. For instance, computational studies could clarify the mechanisms of nucleophilic substitution or metal-catalyzed cross-coupling at the two different bromine positions.

Rationalize Stereoselectivity: Model the interactions between a substrate precursor and a chiral catalyst to understand the origin of enantioselectivity in asymmetric synthesis. This knowledge can guide the design of more effective catalysts.

Elucidate Spectroscopic Properties: Predict NMR, IR, and other spectroscopic data to aid in the characterization of the compound and its derivatives. researchgate.net

Design Novel Molecules: Computationally screen virtual libraries of derivatives for desired properties, such as binding affinity to a biological target, before committing to their synthesis. mmu.ac.uk

Synergistic Approaches Combining Synthesis and Catalysis

A significant emerging trend is the use of synergistic catalysis , where two or more catalysts work together to enable a transformation that is not possible with either catalyst alone. nih.gov Chiral primary amines are known to act as effective organocatalysts that can work in concert with transition metal catalysts. acs.org

The chiral enantiomers of this compound could be explored as ligands or catalysts in such systems. For example, it could be used in synergistic palladium catalysis for asymmetric allylic alkylation or in combination with rhodium for the coupling of β-ketocarbonyls and alkynes. bohrium.combohrium.com The electronic properties conferred by the dibromo-substituents could modulate the reactivity and selectivity of these catalytic systems in unique ways. This approach, which combines the synthesis of a chiral molecule with its direct application in catalysis, represents a highly efficient and sophisticated area of future research. mdpi.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(2,4-dibromophenyl)ethan-1-amine, and how do reaction conditions influence yield?

- Methodology : A common approach involves Friedel-Crafts alkylation or reductive amination of 2,4-dibromoacetophenone. For example, catalytic hydrogenation of the corresponding imine (formed via condensation with ammonia) under H₂/Pd-C yields the amine . Temperature (20–80°C), solvent polarity (e.g., ethanol vs. THF), and catalyst loading (5–10% Pd) critically affect regioselectivity and purity.

Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?

- Methodology :

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm) due to bromine’s deshielding effect. The ethylamine chain shows signals at δ 1.3–1.5 ppm (CH₃) and δ 3.1–3.4 ppm (CH₂) .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks at m/z 292/294 (Br isotopic pattern).

- IR : N-H stretches (~3350 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) confirm functional groups .

Q. How do bromine substituents affect the compound’s solubility and reactivity?

- Methodology : Bromine’s electron-withdrawing nature reduces solubility in polar solvents (e.g., water) but enhances stability in DCM or toluene. In nucleophilic substitution (e.g., SNAr), the para-bromine is more reactive than ortho due to steric hindrance, as seen in analogous chloro derivatives .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the synthesis of this compound?

- Methodology :

- Directed Metalation : Use of LiTMP (lithium tetramethylpiperidide) directs bromine substitution to the 4-position, minimizing ortho byproducts .

- Protecting Groups : Temporary protection of the amine (e.g., as a tert-butoxycarbonyl derivative) prevents undesired ring bromination .

Q. How can computational modeling predict the biological activity of this compound?

- Methodology :

- Docking Studies : Molecular docking with serotonin receptors (e.g., 5-HT₂A) reveals potential binding affinity due to structural similarity to phenethylamine neurotransmitters .

- QSAR Models : Correlate logP values (calculated ~2.8) with membrane permeability and CNS activity .

Q. What are the conflicting reports on this compound’s thermal stability, and how can they be resolved?

- Methodology :

- TGA/DSC Analysis : Compare decomposition onset temperatures (reported 180–220°C) under inert vs. oxidative atmospheres to identify degradation pathways .

- Isolation of Byproducts : HPLC-MS identifies dibromobenzene as a primary thermal degradation product, suggesting C-N bond cleavage .

Q. In asymmetric catalysis, how does this compound serve as a chiral ligand precursor?

- Methodology :

- Coordination Chemistry : React with transition metals (e.g., Ru or Pd) to form complexes tested in hydrogenation reactions. Enantiomeric excess (ee) >90% is achieved using (R)-configured derivatives .

- X-ray Crystallography : Confirms ligand geometry and metal-center interactions .

Key Insights

- Synthetic Challenges : Bromine’s steric bulk complicates regioselective functionalization, requiring tailored catalysts .

- Biological Relevance : Structural analogs show promise in neurotransmitter receptor modulation, warranting in vitro assays (e.g., radioligand binding) .

- Analytical Discrepancies : Divergent melting points highlight the need for standardized purity protocols (e.g., recrystallization in hexane/EtOAc) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.